molecular formula C17H25N3O B1679793 Proxazole CAS No. 5696-09-3

Proxazole

Cat. No. B1679793
CAS RN: 5696-09-3
M. Wt: 287.4 g/mol
InChI Key: OLTAWOVKGWWERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proxazole is an analgesic and an anti-inflammatory drug used for functional gastrointestinal disorders . It belongs to the class of organic compounds known as phenylpropanes .


Synthesis Analysis

The synthesis of isoxazoles, which Proxazole is a part of, has been a subject of research in medicinal chemistry over the past decades . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

Proxazole has a molecular formula of C17H25N3O . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Antispasmodic and Anti-inflammatory Properties

Proxazole, known chemically as 3-α-phenylpropyl-5-β-diethylaminoethyl-1, 2, 4-oxadiazole citrate, exhibits both anti-inflammatory and antispasmodic properties. Its anti-inflammatory action is primarily effective against edematous responses and does not cause ulcerogenic effects typical of many anti-inflammatory drugs. Additionally, Proxazole can prevent indomethacin-induced ulcers without exerting anti-secretory effects. Its antispasmodic activity leads to the inhibition of smooth muscle spasm in both the vascular and intestinal levels, without significantly interfering with the physiological activity of these tissues. These properties suggested its potential use in ischemic-inflammatory processes (Burberi & Silvestrini, 1971).

Lack of Efficacy in Renal Function Improvement

Research has shown that proxazole, when administered intravenously or orally to patients with chronic renal failure, does not improve renal plasma flow or glomerular filtration rate. Furthermore, it does not prevent or modify noradrenaline-induced renal ischemia. These findings concluded that Proxazole, in the tested dosages, is ineffective in improving renal function in patients with chronic renal failure (Wainer et al., 1981).

Effects on Gastric Secretion

Proxazole has been studied for its effects on gastric secretion in rats. Among compounds with anti-ulcer activity, Proxazole was found to selectively increase mucin production without affecting gastric acid secretion. This contrasts with other anti-ulcer drugs like benzydamine and banthine, which either depress acid secretion or exert non-specific inhibition on gastric secretion. The study provides insights into the mechanisms of anti-ulcer and ulcerogenic effects of various drugs, including Proxazole (Catanese, Lisciani, & Silvestrini, 1970).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Proxazole . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The synthesis of 1,2,4-oxadiazoles, including Proxazole, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . This suggests potential future directions in the development of new chemical entities to act against various microorganisms .

properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAWOVKGWWERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859261
Record name Proxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxazole

CAS RN

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7
Record name Proxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5696-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13819
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROXAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROXAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proxazole
Reactant of Route 2
Reactant of Route 2
Proxazole
Reactant of Route 3
Reactant of Route 3
Proxazole
Reactant of Route 4
Reactant of Route 4
Proxazole
Reactant of Route 5
Reactant of Route 5
Proxazole
Reactant of Route 6
Reactant of Route 6
Proxazole

Citations

For This Compound
164
Citations
S Burberi, B SILVESTRINI - The Japanese Journal of Pharmacology, 1971 - jstage.jst.go.jp

The above data suggested a potential interest in the use of proxazole in pathological situations sustained by ischemic-inflammatory … Therefore experiments were …
Number of citations: 2 www.jstage.jst.go.jp
E Gaetani, C Laureri, M Vitto - Journal of pharmaceutical and …, 1995 - hero.epa.gov
GC-ITD detection and quantitative analysis of proxazole in cows' plasma and milk | Health & Environmental Research Online (HERO) | US EPA … GC-ITD detection and quantitative …
Number of citations: 2 hero.epa.gov
M De Gregorio, S Damiani, G Gatta - Panminerva medica, 1969 - pubmed.ncbi.nlm.nih.gov
Antalgic properties of proxazole. Double blind study in visceral algoplastic conditions Antalgic properties of proxazole. Double blind study in visceral algoplastic conditions …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
B Catanese, R Lisciani, B Silvestrini - Pharmacological Research …, 1970 - Elsevier
… Effects of benzydamine, proxazole, banthine, indomethacin and reserpine on gastric … Banthine and proxazole were used as reference drugs. The former is a typical antisecretory …
Number of citations: 4 www.sciencedirect.com
E Wainer, C Wittenberg, G Boner… - Arzneimittel …, 1981 - europepmc.org
3-alpha-Phenyl-propyl-5-beta-diethylaminoethyl-1, 2, 3-oxadiazole (proxazole), a spasmolytic papaverine-like agent, was iv administered to 13 patients with chronic renal failure (mean …
Number of citations: 3 europepmc.org
WD Heiss, P Prosenz, J Bruck - 1973 - pascal-francis.inist.fr
EFFECT OF PROXAZOLE ON TOTAL AND REGIONAL CEREBRAL BLOOD FLOW … EFFECT OF PROXAZOLE ON TOTAL AND REGIONAL CEREBRAL BLOOD FLOW …
Number of citations: 4 pascal-francis.inist.fr
G Esposito, M De Gregorio - Arzneimittel-forschung, 1974 - europepmc.org
Proxazole in cerebrovascular insufficiency. A controlled clinical trial. - Abstract - Europe PMC … Proxazole in cerebrovascular insufficiency. A controlled clinical trial. …
Number of citations: 4 europepmc.org
S Sprocato, P Molinaroli, F Mazzocchi… - Minerva …, 1979 - europepmc.org
A critical assessment is made of cases of ARF observed in a resuscitation department over the last three years. Reference is made to the physiopathological and pharmacological …
Number of citations: 2 europepmc.org
G Amato, A Benedetti, MG Masiero… - Minerva …, 1979 - europepmc.org
[Controlled study of the effects of proxazole in labor] - Abstract - Europe PMC … [Comparative study of the effects of proxazole on the duration of the dilatation period in labor] … [Proxazole …
Number of citations: 1 europepmc.org
A Alessandroni - Bollettino Chimico Farmaceutico, 1968 - europepmc.org
[Gas chromatographic method for the determination of proxazole in serum and urine] - Abstract - Europe PMC … [Gas chromatographic method for the determination of proxazole …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.